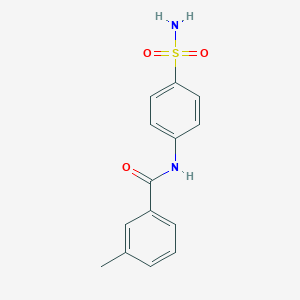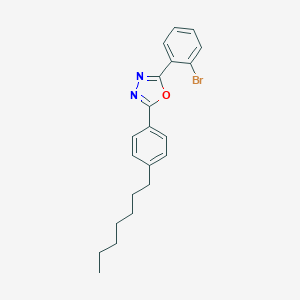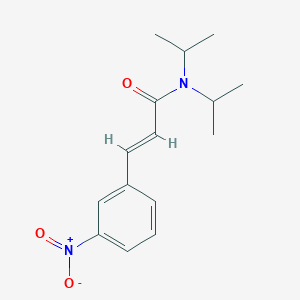
3-メチル-N-(4-スルファモイルフェニル)ベンズアミド
概要
説明
“3-methyl-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as “3-methyl-N-(4-sulfamoylphenyl)benzamide”, typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is usually facilitated by a peptide coupling reagent such as EDCI and HOBt . The progress of the reaction can be monitored using thin layer chromatography .Molecular Structure Analysis
The molecular structure of “3-methyl-N-(4-sulfamoylphenyl)benzamide” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 290.338 Da, and the monoisotopic mass is 290.072510 Da .科学的研究の応用
製薬用途
3-メチル-N-(4-スルファモイルフェニル)ベンズアミド: は、スルホンアミドとの構造的関連性から製薬業界で注目を集めており、スルホンアミドは幅広い治療特性で知られています . スルホンアミドは、抗菌剤、抗がん剤、抗炎症剤、抗ウイルス剤など、HIVプロテアーゼ阻害剤としても使用されてきました . ベンズアミド部分は、薬剤化学においても重要であり、多くの場合、様々な疾患を標的とする薬剤の中心構造を形成しています。
農業化学
農業では、3-メチル-N-(4-スルファモイルフェニル)ベンズアミドに関連するベンズアミド誘導体を含む、抗菌剤としての可能性が探索されています . これらは、バクテリアや真菌の病原体から作物を保護するために使用でき、その結果、作物の損失を減らし、収量を向上させることができます。
工業プロセス
3-メチル-N-(4-スルファモイルフェニル)ベンズアミドの化学構造は、工業プロセスにおけるその潜在的な用途を示唆しています。 ベンズアミドとスルホンアミドは、染料、顔料、およびその他の化学中間体の合成に関与する可能性があります . それらの反応性と様々な条件下での安定性は、複雑な化学合成に適しています。
医学研究
医学研究では、3-メチル-N-(4-スルファモイルフェニル)ベンズアミドのような化合物は、抗酸化および抗菌活性が注目されています . これらの特性は、新しい治療法の開発と、分子レベルでの疾患のメカニズムの理解に不可欠です。
生化学
ベンズアミド誘導体は、特に酵素阻害研究において、生化学において役割を果たします。 これらは、窒素代謝において重要なウレアーゼなどの酵素のアナログまたは阻害剤として機能できます . これらの相互作用を理解することで、生化学および関連分野における進歩につながる可能性があります。
環境科学
環境科学では、ベンズアミド誘導体の研究は、環境に有害な化学物質の開発に貢献する可能性があります。 生物分解性農薬または除草剤としての潜在的な用途により、持続可能な環境管理慣行の興味深い分野となっています .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
3-methyl-N-(4-sulfamoylphenyl)benzamide acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ metabolic shift to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, 3-methyl-N-(4-sulfamoylphenyl)benzamide disrupts this pathway, potentially leading to decreased tumor growth .
Pharmacokinetics
Sulfonamides, the class of compounds to which this molecule belongs, are generally well-absorbed and widely distributed in the body
Result of Action
The inhibition of CA IX by 3-methyl-N-(4-sulfamoylphenyl)benzamide leads to a disruption in tumor cell metabolism . This disruption can result in decreased cell proliferation and potentially tumor growth . Some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .
Action Environment
The action of 3-methyl-N-(4-sulfamoylphenyl)benzamide is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of this compound.
生化学分析
Biochemical Properties
3-methyl-N-(4-sulfamoylphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including the regulation of pH and ion balance .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrase, leading to enzyme inhibition. This inhibition results in decreased conversion of carbon dioxide to bicarbonate, affecting cellular pH and ion balance. Furthermore, the changes in intracellular pH can lead to alterations in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-(4-sulfamoylphenyl)benzamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to 3-methyl-N-(4-sulfamoylphenyl)benzamide can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged alterations in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the concentration and exposure duration .
Metabolic Pathways
3-methyl-N-(4-sulfamoylphenyl)benzamide is involved in metabolic pathways related to sulfonamide metabolism. This compound interacts with enzymes such as carbonic anhydrase and other sulfonamide-metabolizing enzymes. The inhibition of these enzymes can affect metabolic flux and metabolite levels, leading to alterations in physiological processes. The metabolic pathways involving 3-methyl-N-(4-sulfamoylphenyl)benzamide are crucial for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-methyl-N-(4-sulfamoylphenyl)benzamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can facilitate the distribution of 3-methyl-N-(4-sulfamoylphenyl)benzamide to different tissues, affecting its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-methyl-N-(4-sulfamoylphenyl)benzamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects. For example, the binding of 3-methyl-N-(4-sulfamoylphenyl)benzamide to carbonic anhydrase occurs in the cytoplasm, leading to enzyme inhibition and subsequent cellular effects. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJDKTSHFABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401469.png)
![5-(4-chlorobenzyl)-1-(4-iodophenyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B401471.png)

![5-(4'-Octyl[1,1'-biphenyl]-4-yl)-3-(phenylmethyl)-1,2,4-oxadiazole](/img/structure/B401477.png)
![tetramethyl 5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401478.png)
![5-benzyl-2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B401479.png)

![1-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B401482.png)
![2-(3,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B401485.png)
![5-(4-ethoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B401486.png)
![2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-(2,2,2-TRIFLUOROACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B401487.png)
![Dimethyl 2-[2,2,7-trimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401488.png)
![Dimethyl 2-[7-methoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401490.png)
